molecular formula C14H19NO3 B15358571 Methyl 4-(2-morpholin-4-ylethyl)benzoate

Methyl 4-(2-morpholin-4-ylethyl)benzoate

Cat. No.: B15358571
M. Wt: 249.30 g/mol
InChI Key: RLKKVXJIQJPAQD-UHFFFAOYSA-N
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Description

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoic acid with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

    Methyl 4-(2-aminoethyl)benzoate: Similar structure but with an amino group instead of a morpholine group.

    Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxy group instead of a morpholine group.

Uniqueness

This compound is unique due to the presence of the morpholine group, which imparts specific chemical and biological properties. The morpholine group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-morpholin-4-ylethyl)benzoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3

InChI Key

RLKKVXJIQJPAQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN2CCOCC2

Origin of Product

United States

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